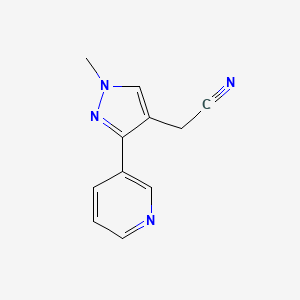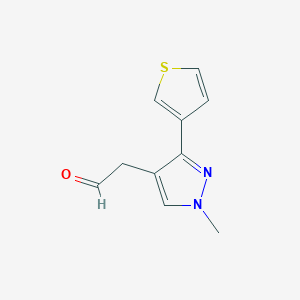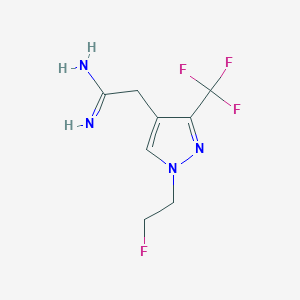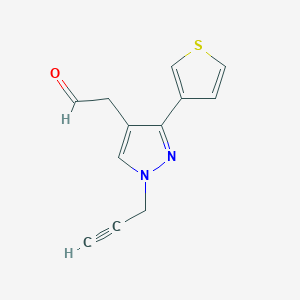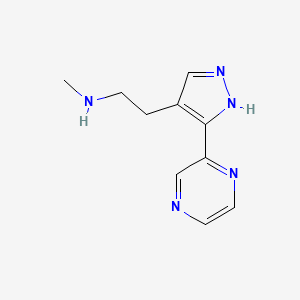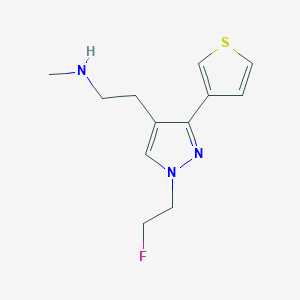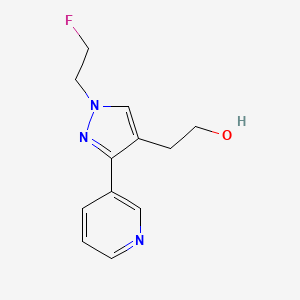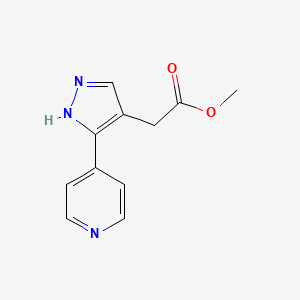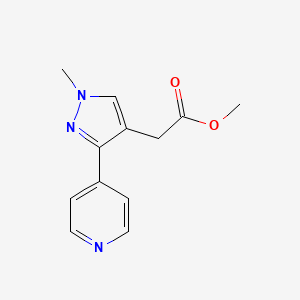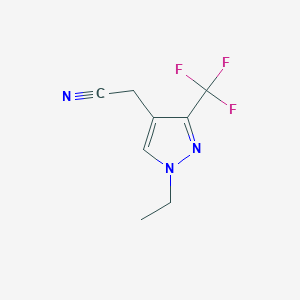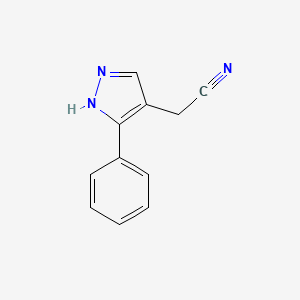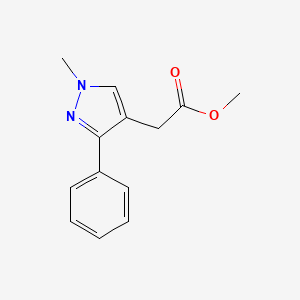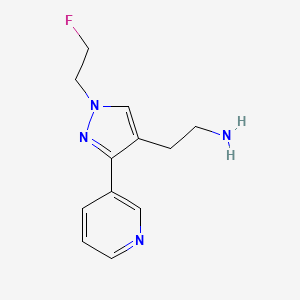
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
説明
2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine (2-FE-3P-PY) is an organic compound discovered in the early 2000s and is currently being studied for its potential uses in a variety of scientific research applications. 2-FE-3P-PY is a member of the pyrazole family of compounds, which are nitrogen-containing heterocyclic compounds that are found in many natural products, such as alkaloids, vitamins, and antibiotics. This compound has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
科学的研究の応用
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine has a wide range of scientific research applications. It has been studied for its anti-inflammatory and anti-cancer properties, as well as its potential to be used as an anti-microbial agent. Additionally, it has been investigated for its potential to be used as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Furthermore, it has been studied for its ability to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cyclooxygenase-2 (COX-2) and cytochrome P450 (CYP) enzymes.
作用機序
The exact mechanism of action of 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine is still being studied. However, it is believed that this compound acts as an inhibitor of enzymes involved in the metabolism of drugs, such as COX-2 and CYP enzymes. Additionally, it has been shown to interfere with the activity of certain proteins, such as NF-κB, which is involved in the regulation of inflammation and cell death. Furthermore, it has been suggested that 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine may act as an anti-oxidant, which could explain its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as COX-2 and CYP enzymes. Additionally, it has been shown to interfere with the activity of certain proteins, such as NF-κB. Furthermore, it has been suggested that 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine may act as an anti-oxidant, which could explain its anti-inflammatory and anti-cancer properties. Furthermore, it has been shown to reduce the levels of certain cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).
実験室実験の利点と制限
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it is relatively stable and non-toxic, making it safe to use in laboratory experiments. However, it is important to note that 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine is a relatively new compound, and as such, there is still much to be learned about its potential applications and limitations.
将来の方向性
Given the potential applications of 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine, there are a number of potential future directions that could be explored. These include further research into its mechanism of action, its potential therapeutic uses, and its potential to be used as an anti-microbial agent. Additionally, studies could be conducted to explore the potential of 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine as an anti-oxidant, as well as its potential to be used as an inhibitor of enzymes involved in the metabolism of drugs. Furthermore, research could
特性
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-3-ylpyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c13-4-7-17-9-11(3-5-14)12(16-17)10-2-1-6-15-8-10/h1-2,6,8-9H,3-5,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITKZABPSKLPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CCN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



